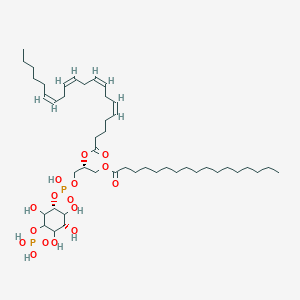
Phosphatidylinositol-5-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PIP[5'](17:0/20:4(5Z,8Z,11Z,14Z)) is a glycerophosphoinositol phosphate.
科学的研究の応用
Cellular Signaling and Function
1. Role in Cell Proliferation and Survival
PI5P is involved in several signaling pathways that regulate cell proliferation and survival. It has been shown to influence the activation of T-cells, which are essential for immune responses. The presence of PI5P in the nucleus suggests its involvement in chromatin remodeling and gene expression regulation .
2. Actin Dynamics and Cell Migration
Research indicates that PI5P regulates actin dynamics, which is critical for cell migration. It recruits and activates proteins such as Tiam1 and Rac1, facilitating cytoskeletal rearrangements necessary for cellular movement . In fibroblasts, PI5P has been identified as a central molecule that mediates cell migration in response to growth factors like FGF-1 .
3. Endosomal Trafficking
PI5P is also implicated in endosomal trafficking processes. It has been shown to accumulate on early endosomes, where it plays a role in maintaining host cell activation during bacterial infections . This function is particularly relevant for pathogens that manipulate host cell signaling pathways to facilitate their entry.
Disease Mechanisms
1. Cancer
The dysregulation of PI5P signaling pathways has been associated with various cancers. Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which convert PI5P into other phosphoinositides, are emerging as therapeutic targets due to their role in cancer cell survival and proliferation . Inhibitors targeting these kinases have shown promise in preclinical models, suggesting a potential avenue for cancer therapy.
2. Neurodegenerative Disorders
Recent studies have linked alterations in PI5P levels to neurodegenerative diseases such as Alzheimer's disease. The modulation of PI5P signaling pathways may influence neuronal survival and synaptic function, highlighting its relevance in neurobiology .
3. Immunological Disorders
Given its role in T-cell activation, PI5P is also being studied for its involvement in autoimmune diseases and other immunological disorders. Understanding how PI5P regulates immune cell functions could lead to novel therapeutic strategies for managing these conditions .
Therapeutic Potential
The exploration of PI5P as a therapeutic target is gaining momentum:
- Selective Inhibitors : Recent advancements have led to the development of selective inhibitors for PI5P4Ks that modulate PI5P levels without affecting other phosphoinositides. These inhibitors have demonstrated efficacy in preclinical models of cancer and may offer a new strategy for treatment .
- Biomarkers : Due to its involvement in various diseases, PI5P could serve as a biomarker for disease progression or treatment response, particularly in cancer and autoimmune disorders .
Case Studies
特性
分子式 |
C46H82O16P2 |
|---|---|
分子量 |
953.1 g/mol |
IUPAC名 |
[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(1R,3R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41-,42?,43?,44?,45?,46-/m1/s1 |
InChIキー |
UBXIJOJXUFYNRG-MPJQEMCDSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1C([C@@H](C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
同義語 |
phosphatidylinositol 5-phosphate phosphatidylinositol-5-phosphate PtdIns-5-P PTDINS5P |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















